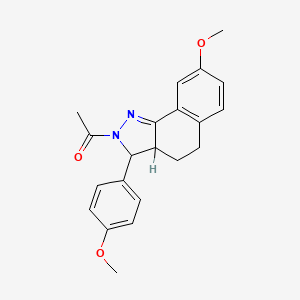

2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole

Description

This compound belongs to the benzo[g]indazole family, characterized by a fused bicyclic structure with a pyrazole ring (positions 1–2) and a naphthalene-derived aromatic system. Key features include:

Properties

IUPAC Name |

1-[8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13(24)23-21(15-5-8-16(25-2)9-6-15)18-11-7-14-4-10-17(26-3)12-19(14)20(18)22-23/h4-6,8-10,12,18,21H,7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGBVUBUQAGSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(G)indazole is a compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H22N2O3

- Molecular Weight : 350.41 g/mol

- CAS Number : 78439-94-8

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Research indicates that compounds with an indazole nucleus exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of indazole showed cytotoxic effects against various cancer cell lines, including HeLa cells with IC50 values indicating moderate potency .

- The compound's structure allows for interaction with tubulin, potentially inhibiting cell division and promoting apoptosis in cancer cells .

Antifertility Effects

The compound has been evaluated for its antifertility effects in animal models:

- In a study involving female albino rats, trans and cis isomers of related compounds demonstrated antiimplantation activity at a dose of 20 mg/kg . This suggests potential applications in reproductive health.

Antimicrobial and Anti-inflammatory Properties

Indazole derivatives have also been noted for their antimicrobial and anti-inflammatory activities:

- A series of studies show that modifications to the indazole scaffold can enhance antibacterial activity against various pathogens. The presence of methoxy groups appears to play a crucial role in enhancing these properties .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to other indazole derivatives, it may bind to the colchicine site on tubulin.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Indazole derivatives showed cytotoxicity against HeLa cells (IC50 = 125 µM) |

| Study B | Antifertility | Antiimplantation effect observed at 20 mg/kg in female albino rats |

| Study C | Antimicrobial | Enhanced antibacterial activity noted with methoxy substitutions |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indazole compounds exhibit promising anticancer properties. For instance, research has shown that certain indazole derivatives can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation in various cancer cell lines.

Key Findings:

- Cytotoxicity : Compounds related to 2-acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3A,4,5-tetrahydro-2H-benzo(g)indazole have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

- Mechanism of Action : Molecular docking studies suggest strong binding affinities to proteins involved in carcinogenic pathways, indicating potential as targeted therapies .

Antifertility Agents

The compound's structural characteristics may also lend themselves to applications in reproductive health. Research into similar compounds has shown their effectiveness as antifertility agents by disrupting hormonal pathways or inhibiting gamete function.

Case Studies:

- A study on structurally related compounds demonstrated their ability to affect fertility through hormonal modulation . While specific data on this compound is limited, its structural analogs show promise in this area.

Neuroprotective Effects

Emerging research suggests that indazole derivatives may possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Research Insights:

- Certain indazole compounds have been shown to inhibit neuroinflammation and oxidative stress in neuronal cells . The methoxy groups may enhance these protective effects by improving bioavailability and reducing toxicity.

Data Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substitution Patterns

Compound A : 7-Methoxy-1-(4-methoxyphenyl)-4,5-dihydro-1H-benzo[g]indazole

- Differences : Lacks the 2-acetyl group and features a single methoxy substitution at position 5.

Compound B : 4-(3-Phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)benzenesulfonamide

- Differences : Contains a benzenesulfonamide group instead of acetyl and methoxy groups.

- Impact : The sulfonamide enhances hydrogen-bonding capacity, likely improving solubility and target affinity (e.g., carbonic anhydrase inhibition) compared to the acetylated target compound.

Compound C : 3,3a,4,5-Tetrahydro-2H-benzo[g]indazole-containing quinoxaline derivatives

- Differences: Quinoxaline fused to the benzo[g]indazole core replaces the 4-methoxyphenyl group.

- Impact : Extended π-conjugation may enhance intercalation with DNA or kinase ATP-binding pockets, a property absent in the target compound.

Physicochemical Properties

Q & A

Q. What are effective strategies for conducting a comprehensive literature review on this compound?

- Methodological Answer : Use academic databases (PubMed, Web of Science) and Google Scholar with Boolean operators (e.g., "2-Acetyl-8-methoxy" AND "synthesis"). Cross-reference citations in review articles and prioritize peer-reviewed journals over patents .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates molecular geometry, frontier orbitals (HOMO/LUMO), and vibrational modes. For example, assign IR peaks by comparing experimental data with DFT-simulated spectra (B3LYP/6-31G* basis set). Conformational stability studies can predict dominant tautomers .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (e.g., MIC for antimicrobial activity) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) using analogs from literature .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent polarity or cell line differences .

Q. How to optimize reaction conditions to improve yield in multi-step synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) systematically. For example, acetic anhydride in acetic acid at 120°C enhances acetylation efficiency .

- Catalysis : Screen catalysts (e.g., glacial acetic acid for cyclocondensation) .

- Purification : Use gradient recrystallization (ethanol/water) or column chromatography for intermediates .

Q. What role do substituents (e.g., methoxy groups) play in modulating biological activity?

- Methodological Answer : Methoxy groups enhance lipophilicity and electron-donating effects, impacting receptor binding. For example, 4-methoxyphenyl analogs show improved antifungal activity due to increased membrane permeability. Use SAR studies to correlate substituent position (ortho/meta/para) with activity trends .

Q. How to validate crystallographic data quality for this compound?

- Methodological Answer :

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (ethanol/water) to balance solubility and nucleation rates .

- Slow Evaporation : Gradual solvent removal at 4°C promotes single-crystal growth.

- Polymorphism Screening : Test multiple solvent systems (DMF, acetone) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.